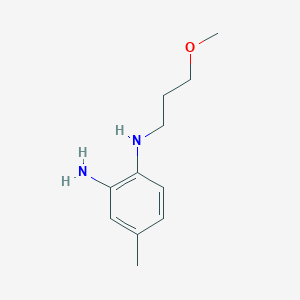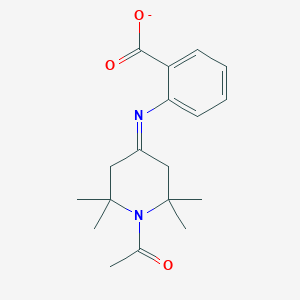![molecular formula C11H22N2O3 B13060018 1,1-Dimethylethyl {[(cis)-4-hydroxy-3-piperidinyl]methyl}carbamate](/img/structure/B13060018.png)
1,1-Dimethylethyl {[(cis)-4-hydroxy-3-piperidinyl]methyl}carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-ButylN-{[(3S,4S)-4-hydroxypiperidin-3-yl]methyl}carbamate is a chemical compound with the molecular formula C10H20N2O3. It is known for its applications in various fields, including organic synthesis and medicinal chemistry. This compound is characterized by the presence of a piperidine ring, a hydroxyl group, and a tert-butyl carbamate group, which contribute to its unique chemical properties.
Métodos De Preparación
The synthesis of tert-ButylN-{[(3S,4S)-4-hydroxypiperidin-3-yl]methyl}carbamate can be achieved through several methods. One common approach involves the reaction of the corresponding amine with tert-butyl chloroformate under controlled conditions. The reaction typically takes place in the presence of a base, such as triethylamine, to facilitate the formation of the carbamate linkage. The reaction is carried out at low temperatures to ensure selectivity and yield .
Industrial production methods often utilize flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste .
Análisis De Reacciones Químicas
tert-ButylN-{[(3S,4S)-4-hydroxypiperidin-3-yl]methyl}carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde, depending on the reagents and conditions used.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The carbamate group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols . The major products formed from these reactions depend on the specific conditions and reagents employed.
Aplicaciones Científicas De Investigación
tert-ButylN-{[(3S,4S)-4-hydroxypiperidin-3-yl]methyl}carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.
Biology: The compound is utilized in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a precursor in the synthesis of drugs and bioactive molecules.
Industry: The compound is employed in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of tert-ButylN-{[(3S,4S)-4-hydroxypiperidin-3-yl]methyl}carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. The piperidine ring and hydroxyl group play crucial roles in binding to the active sites of enzymes, thereby modulating their activity. The carbamate group can also participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological effects .
Comparación Con Compuestos Similares
tert-ButylN-{[(3S,4S)-4-hydroxypiperidin-3-yl]methyl}carbamate can be compared with other similar compounds, such as:
tert-Butyl N-[(3S,4S)-3-aminooxan-4-yl]carbamate: This compound has a similar structure but contains an oxane ring instead of a piperidine ring.
tert-Butyl (phenylmethylene)carbamate: This compound features a phenyl group instead of a piperidine ring, leading to different chemical and biological properties.
The uniqueness of tert-ButylN-{[(3S,4S)-4-hydroxypiperidin-3-yl]methyl}carbamate lies in its specific combination of functional groups, which confer distinct reactivity and biological activity.
Propiedades
Fórmula molecular |
C11H22N2O3 |
|---|---|
Peso molecular |
230.30 g/mol |
Nombre IUPAC |
tert-butyl N-[[(3S,4S)-4-hydroxypiperidin-3-yl]methyl]carbamate |
InChI |
InChI=1S/C11H22N2O3/c1-11(2,3)16-10(15)13-7-8-6-12-5-4-9(8)14/h8-9,12,14H,4-7H2,1-3H3,(H,13,15)/t8-,9-/m0/s1 |
Clave InChI |
HVCNIHPVOLFYQV-IUCAKERBSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)NC[C@@H]1CNCC[C@@H]1O |
SMILES canónico |
CC(C)(C)OC(=O)NCC1CNCCC1O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[[4-[(2-Chloro-1,3-thiazol-5-yl)methoxy]phenyl]iminomethylamino] thiophene-2-carboxylate](/img/structure/B13059937.png)

![{3-[(2,6-Dimethyloxan-4-yl)amino]propyl}dimethylamine](/img/structure/B13059941.png)
![(E)-{amino[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methylidene}aminobenzoate](/img/structure/B13059945.png)


![methyl 2-[(Z)-2-(4-fluorophenyl)hydrazono]-3-oxobutanoate](/img/structure/B13059952.png)
![2-Methyl-2,5-diazaspiro[3.4]octan-6-one](/img/structure/B13059963.png)
![[1-(4-Nitrophenyl)piperidin-4-ylidene]aminobenzoate](/img/structure/B13059972.png)


![tert-Butyl 4,4-difluoro-1,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13059983.png)
![10-Ethyl-1,8,12-triazatricyclo[7.3.0.0,2,6]dodeca-9,11-diene](/img/structure/B13059987.png)
![{3-[(2,2,2-Trifluoroethyl)carbamoyl]phenylboronic acid](/img/structure/B13059992.png)
